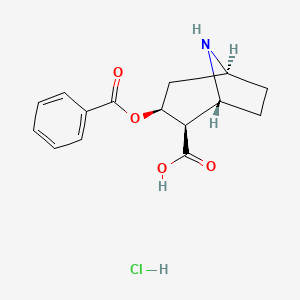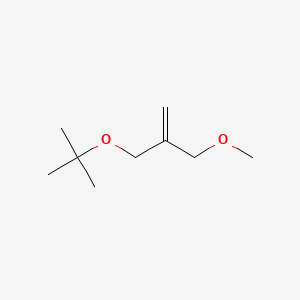![molecular formula C21H40 B13808313 1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane is a chemical compound with the molecular formula C17H32 It is a derivative of cyclohexane, characterized by the presence of a 2,2-dimethylbutyl group and a 1,3-propanediyl linkage between two cyclohexane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 2,2-dimethylbutyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A strong base, such as sodium hydride (NaH), is used to deprotonate the cyclohexane, forming a cyclohexyl anion.
Formation of Intermediate: The cyclohexyl anion then reacts with 2,2-dimethylbutyl bromide to form an intermediate compound.
Coupling Reaction: The intermediate undergoes a coupling reaction with 1,3-dibromopropane in the presence of a palladium catalyst to form the final product, 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of methoxy-substituted cyclohexane derivatives.
科学的研究の応用
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 1,1’-[1-(2,2-Dimethylpropyl)-1,3-propanediyl]biscyclohexane
- 1,1’-[1-(2,2-Dimethylpentyl)-1,3-propanediyl]biscyclohexane
- 1,1’-[1-(2,2-Dimethylhexyl)-1,3-propanediyl]biscyclohexane
Uniqueness
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C21H40 |
|---|---|
分子量 |
292.5 g/mol |
IUPAC名 |
(1-cyclohexyl-5,5-dimethylheptan-3-yl)cyclohexane |
InChI |
InChI=1S/C21H40/c1-4-21(2,3)17-20(19-13-9-6-10-14-19)16-15-18-11-7-5-8-12-18/h18-20H,4-17H2,1-3H3 |
InChIキー |
AMMHVZAJNHFTCZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)CC(CCC1CCCCC1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
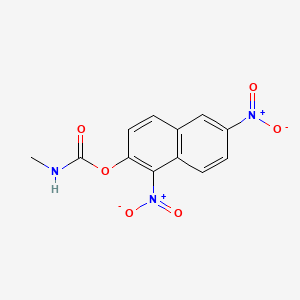
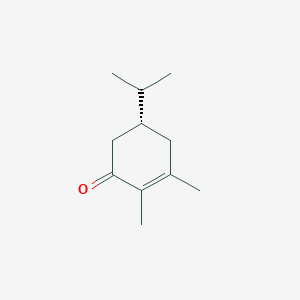
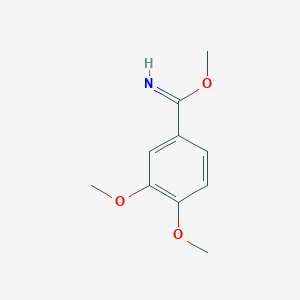
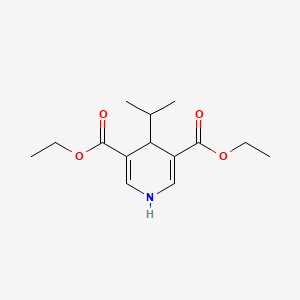
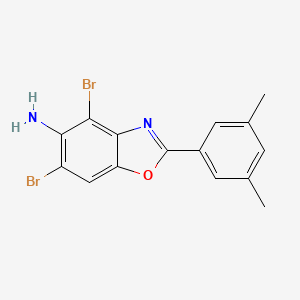
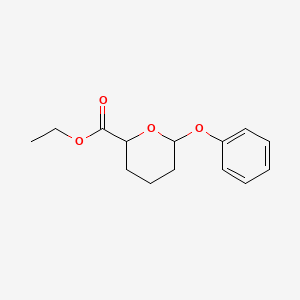
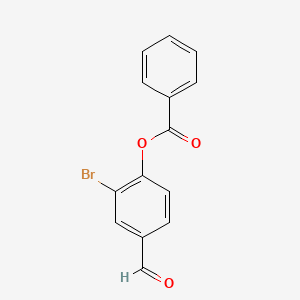
![(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13808304.png)

